molecular formula C21H25N5O4 B1574392 PLX7486

PLX7486

Cat. No.: B1574392
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7486 is an orally bioavailable, small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R). Developed by Plexxikon (a subsidiary of Daiichi Sankyo), it is designed to block oncogenic signaling in cancers driven by NTRK gene fusions or CSF1R-mediated immunosuppression . Preclinical studies demonstrate its ability to inhibit tumor growth by directly inducing cytotoxicity in cancer cells (IC50: 5–8 μM) and suppressing immunosuppressive myeloid cells (IC50 <1 μM) . Currently, this compound is under investigation in a Phase I/Ib clinical trial (NCT01804530) for advanced solid tumors, including pancreatic cancer, synovial giant cell tumors, and NTRK-altered malignancies .

Properties

Molecular Formula

C21H25N5O4

Appearance

Solid powder

Synonyms

PLX7486;  PLX-7486;  PLX 7486.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes PLX7486’s pharmacological profile alongside key competitors in the Trk and CSF1R inhibitor classes:

Compound Target(s) Key Indications Development Stage IC50 (μM) Combination Therapy Efficacy
This compound TrkA/B/C, CSF1R NTRK-fusion cancers, pancreatic cancer Phase I/Ib (NCT01804530) 5–8 (cancer cells), <1 (TAMs) Synergy with anti-PD-1/CTLA-4
Pexidartinib (PLX3397) CSF1R, c-KIT, FLT3 Tenosynovial giant cell tumor (TSGCT) FDA-approved (2019) 0.02–0.2 (CSF1R) Limited data; monotherapy focus
Entrectinib TrkA/B/C, ROS1, ALK NTRK-fusion cancers, NSCLC FDA-approved (2019) 0.001–0.01 (Trk) Not applicable (single-agent use)
BLZ945 CSF1R Glioblastoma, solid tumors Phase II 0.001 (CSF1R) Preclinical synergy with anti-PD-1
Crizotinib ALK, ROS1, MET, Trk NSCLC, ALK/ROS1+ cancers FDA-approved (2011) 0.02–0.3 (Trk) Limited Trk-specific activity

Mechanistic Differentiation

Dual Inhibition of Trk and CSF1R

This compound uniquely combines Trk inhibition (targeting NTRK-fusion-driven cancers) with CSF1R blockade (reducing tumor-associated macrophages [TAMs]). This dual action enhances antitumor immunity by simultaneously impairing cancer cell survival and remodeling the immunosuppressive tumor microenvironment (TME) . In contrast, entrectinib and crizotinib primarily target Trk or ALK/ROS1 with minimal CSF1R activity, limiting their ability to modulate TAMs .

Synergy with Immunotherapy

This compound demonstrates robust synergy with immune checkpoint inhibitors (ICIs). In murine models (MC38, B16F10), combining this compound with anti-PD-1 or anti-CTLA-4 reduced tumor volume by >50% compared to monotherapies. This effect correlated with increased CD8<sup>+</sup> T cell infiltration and decreased TAM density . In comparison, pexidartinib (PLX3397) shows modest TAM depletion but lacks Trk inhibition, limiting its efficacy in NTRK-altered cancers .

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